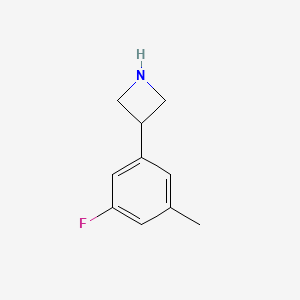

3-(3-Fluoro-5-methylphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

3-(3-fluoro-5-methylphenyl)azetidine |

InChI |

InChI=1S/C10H12FN/c1-7-2-8(4-10(11)3-7)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

InChI Key |

DMJHCTKGUAGGPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluoro 5 Methylphenyl Azetidine and Its Derivatives

Classical and Contemporary Approaches for Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring requires specific synthetic strategies. Several classical and modern methods have been developed for this purpose, which can be broadly categorized into cyclization reactions, cycloaddition reactions, reduction of β-lactams, and ring contraction strategies.

Cyclization Reactions

Intramolecular cyclization is a fundamental approach to forming the azetidine ring. This typically involves the formation of a carbon-nitrogen bond from a suitably functionalized acyclic precursor.

Intramolecular Aminolysis of Epoxy Amines: The ring-opening of an epoxide by an intramolecular amine nucleophile is a powerful method for constructing hydroxyl-substituted azetidines. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net For the synthesis of a precursor to 3-(3-Fluoro-5-methylphenyl)azetidine, a key intermediate would be an epoxy amine bearing the desired substituted phenyl group. The reaction is often catalyzed by Lewis acids, such as Lanthanum(III) triflate (La(OTf)3), which promotes regioselective attack at the C3 position of a cis-3,4-epoxy amine to yield the corresponding 3-hydroxyazetidine derivative. nih.govdntb.gov.uanih.govresearchgate.net The reaction conditions typically involve refluxing in a solvent like 1,2-dichloroethane. nih.gov

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| La(OTf)3 | (CH2Cl)2 | Reflux | High | nih.govdntb.gov.uanih.gov |

Iodocyclization of Homoallylic Amines: Another effective cyclization strategy is the iodocyclization of homoallylic amines. This reaction proceeds at room temperature and stereoselectively yields 2-(iodomethyl)azetidine derivatives in high yields. nih.govresearchgate.net These iodo-derivatives can then be further functionalized. For the synthesis of the target compound, a homoallylic amine with a 3-fluoro-5-methylphenyl substituent would be the required starting material. The reaction is typically carried out using iodine in a suitable solvent like acetonitrile. nih.gov It is noteworthy that at elevated temperatures (e.g., 50 °C), the reaction can favor the formation of the isomeric 3-iodopyrrolidines through thermal rearrangement of the initially formed azetidine. nih.govresearchgate.net

| Reagent | Solvent | Temperature | Outcome | Reference |

| Iodine | Acetonitrile | Room Temp. | 2-(Iodomethyl)azetidine | nih.govresearchgate.net |

| Iodine | Acetonitrile | 50 °C | 3-Iodopyrrolidine | nih.govresearchgate.net |

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core.

[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct pathway to functionalized azetidines. researchgate.netspringernature.comchemrxiv.org Recent advancements have enabled these reactions to be carried out using visible light, mediated by a triplet energy transfer photocatalyst. researchgate.netspringernature.com For instance, the reaction between an oxime, such as a 2-isoxazoline-3-carboxylate, and an alkene can produce highly functionalized azetidines under mild conditions. researchgate.netspringernature.com To apply this to the synthesis of this compound, an appropriately substituted alkene or imine would be required.

[3+1]-Annulations: This strategy involves the reaction of a three-atom component with a one-atom component to form the four-membered ring. While less common for the direct synthesis of 3-aryl azetidines, it represents a potential avenue for constructing the core structure which can be subsequently arylated.

Reduction of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that can be reduced to the corresponding azetidines. The synthesis of β-lactams is well-established, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a prominent method. To obtain this compound, one would first synthesize the corresponding 3-(3-fluoro-5-methylphenyl)azetidin-2-one. This could be achieved by reacting an imine derived from a suitable aldehyde with a ketene bearing the 3-fluoro-5-methylphenyl group. The subsequent reduction of the β-lactam can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Ring Contraction Strategies

The synthesis of azetidines can also be achieved through the ring contraction of larger heterocyclic systems, such as pyrrolidines. This approach is less common but can be a useful alternative in certain synthetic contexts.

Stereoselective Synthesis of Azetidine Core Structures

The development of stereoselective methods for the synthesis of azetidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective formation of the desired product, and is subsequently removed. For the synthesis of an enantiomerically enriched 3-arylazetidine, a chiral auxiliary could be incorporated into either the acyclic precursor for a cyclization reaction or one of the reactants in a cycloaddition. For example, Evans oxazolidinones are commonly used chiral auxiliaries that can direct stereoselective alkylation and aldol (B89426) reactions, which could be steps in a longer sequence to build a chiral azetidine precursor. wikipedia.org

Catalytic Methods: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can be used to induce enantioselectivity in the formation of the azetidine ring or in the functionalization of a pre-existing azetidine. For instance, asymmetric hydrogenation of a dihydroazete intermediate could provide a route to enantiomerically enriched 3-arylazetidines. Additionally, catalytic asymmetric ring-opening of aziridines with subsequent functionalization and ring closure could be a viable strategy. nih.gov

Control of Diastereoselectivity in Azetidine Formation

Achieving diastereocontrol is critical when synthesizing substituted azetidines, as the spatial arrangement of substituents significantly impacts biological activity. Several strategies have been developed to influence the stereochemical outcome of azetidine ring formation.

One effective approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. The choice of catalyst and ligand is paramount in this transformation. For instance, the reaction can be guided to produce either exo or endo products diastereodivergently by selecting different copper(I) complexes, such as Cu(I)/tBu-Phosferrox or a Cu(I)/N,O–ligand complex. rsc.org This ligand-controlled switch in diastereoselectivity allows for the targeted synthesis of specific spirocyclic pyrrolidine-azetidine derivatives. rsc.org

Substrate-controlled methods also offer a reliable way to direct diastereoselectivity. In the synthesis of 2-arylazetidines, a two-step method starting from simple building blocks has been shown to proceed with excellent regio- and diastereoselectivity. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. Quantum chemical investigations have shown that the transition state leading to the trans product is energetically favored, explaining the observed diastereoselectivity. acs.org

Another strategy is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines. nih.gov This method provides complete stereocontrol, and the relative stereochemistry of the products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net

The table below summarizes key methodologies for controlling diastereoselectivity in azetidine synthesis.

| Method | Key Control Element(s) | Typical Outcome/Product |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Chiral Ligand (e.g., Phosferrox) | exo or endo Spirocyclic Azetidines |

| Substrate-Controlled Ring Closure | Reaction Kinetics, Base Selection | trans-2-Arylazetidines |

| Iodine-Mediated Cyclization | Reagent (Iodine), Substrate Structure | cis-2,4-Disubstituted Azetidines |

Introduction and Modification of the 3-Fluoro-5-methylphenyl Substituent

The synthesis of the target compound requires the formation of a carbon-carbon or carbon-nitrogen bond between the azetidine core and the fluorinated phenyl ring. This can be achieved either by constructing the azetidine ring with the substituent already in place or by attaching the substituent to a pre-formed azetidine scaffold.

Introducing a fluorine atom onto an aromatic ring, especially in the later stages of a synthesis, is a crucial step in producing many modern pharmaceuticals. mpg.de Both electrophilic and nucleophilic methods are employed for this purpose. alfa-chemistry.comnumberanalytics.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used. numberanalytics.comwikipedia.org These reactions typically proceed through an electrophilic aromatic substitution mechanism. numberanalytics.com Palladium-catalyzed methods have also been developed to enable the C-H fluorination of arenes using these mild reagents. mpg.de However, controlling regioselectivity (i.e., the position of fluorination on the ring) can be challenging, particularly with phenols where dearomatization can be a competing reaction. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is another powerful technique, involving the displacement of a leaving group (like a halide or a nitro group) on an activated aryl ring by a fluoride (B91410) ion. numberanalytics.com Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). numberanalytics.com For less activated systems, transition metal-catalyzed reactions, such as palladium-catalyzed fluorination of aryl bromides, have been developed to overcome the limitations of traditional SNAr reactions. acs.org

The table below compares common fluorination strategies.

| Fluorination Type | Common Reagents | Key Features |

| Electrophilic | Selectfluor, NFSI | Suitable for electron-rich arenes; regioselectivity can be a challenge. wikipedia.org |

| Nucleophilic (SNAr) | KF, CsF | Requires an activated aromatic ring with a good leaving group. numberanalytics.com |

| Metal-Catalyzed | Pd catalysts with aryl halides/triflates | Broader substrate scope, including less activated and heteroaromatic rings. acs.org |

Connecting the pre-formed azetidine ring to the aryl substituent is a key synthetic challenge. Modern cross-coupling and functionalization reactions provide powerful tools for this purpose.

Palladium-catalyzed C(sp3)–H amination represents an advanced method for forming the azetidine ring with an inherent link for further functionalization. This intramolecular reaction can create highly substituted azetidines diastereoselectively. researchgate.net Once the azetidine is formed, N-arylation can be achieved through methods like the Buchwald-Hartwig coupling, which is effective for a wide range of aryl bromides and azetidines. thieme-connect.comresearchgate.netresearchgate.net

Direct C-H arylation is an increasingly important strategy. Dual copper/photoredox catalysis has been used for the visible-light-induced C-H arylation of various heterocycles, offering a modern and efficient approach. nih.gov While not specifically demonstrated on azetidine C-H bonds, this methodology is broadly applicable.

More established methods include the Suzuki cross-coupling , where a C-C bond is formed. For example, 3-iodoazetidines can be coupled with aryl boronic acids in a palladium-catalyzed reaction to yield 2-aryl azetidines, indicating that migration and coupling can occur. nih.gov Similarly, lithiated azetines can undergo Suzuki coupling to introduce aryl groups. organic-chemistry.org Strain-release arylations of highly strained azabicyclo[1.1.0]butanes with organometallic reagents also provide a route to 3-arylated azetidines. researchgate.net

Multicomponent Reactions and Flow Chemistry for Scalable Synthesis

For efficient and large-scale production, modern synthetic strategies like multicomponent reactions and flow chemistry are increasingly employed.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. acs.org A four-component reaction driven by the strain-release of azabicyclo[1.1.0]butane has been developed for the modular synthesis of substituted azetidines. nih.govbris.ac.uknih.gov This method allows for significant molecular diversity by varying the coupling partners. nih.govnih.gov Copper-catalyzed MCRs of terminal alkynes, sulfonyl azides, and carbodiimides also provide a mild and efficient route to highly functionalized azetidine derivatives. acs.org

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and better reaction control, which are particularly important for handling reactive intermediates or performing reactions at high temperatures. acs.orgacs.orgnih.gov The synthesis of 3-substituted azetidines has been successfully adapted to a continuous flow process. For example, N-Boc-3-iodoazetidine can be lithiated and trapped with an electrophile under flow conditions at temperatures much higher than those feasible in batch, leading to a safer and more robust process. acs.orguniba.it This technology is crucial for the scalable synthesis of azetidine building blocks. nih.gov

Derivatization Strategies for Functionalization of this compound

Once the core structure of this compound is synthesized, its properties can be further modified through derivatization. The secondary amine of the azetidine ring is the most common site for functionalization.

Late-stage modification via the azetidine nitrogen allows for the introduction of a wide range of functional groups. researchgate.netnih.gov Common derivatization reactions include:

N-Acylation and N-Sulfonylation: The nitrogen can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities. researchgate.net

N-Arylation: Palladium-catalyzed methods like the Buchwald-Hartwig reaction can be used to attach various aryl or heteroaryl groups to the azetidine nitrogen. thieme-connect.comresearchgate.net

Click Chemistry: An alkyne handle can be installed on the nitrogen, allowing for subsequent modification using copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach complex moieties like dyes or biotin (B1667282) tags. researchgate.netnih.gov

These derivatization strategies are essential for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.netacs.org Protected azetidines can undergo efficient deprotection and be directly subjected to these derivatization reactions, highlighting the method's applicability in medicinal chemistry. nih.govacs.org

Reactivity and Chemical Transformations of 3 3 Fluoro 5 Methylphenyl Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, positioning it between the highly reactive, less stable aziridines and the more stable, unreactive pyrrolidines. rsc.orgresearchgate.net This energetic state makes the azetidine ring in 3-(3-Fluoro-5-methylphenyl)azetidine susceptible to reactions that allow for the release of this strain. researchgate.netrsc.org

The reactivity is a balance between the considerable ring strain and the relative stability that allows for easier handling compared to aziridines. rsc.orgrsc.org Consequently, the molecule can undergo unique transformations under appropriate conditions that are designed to cleave the σ-N–C bond, thus relieving the strain. rsc.org This strain-driven character is fundamental to understanding the diverse chemical pathways available to this compound, particularly in the context of ring-opening reactions. bris.ac.ukresearchgate.net

Ring-Opening Reactions and Their Synthetic Utility

The most prominent manifestation of the azetidine's strain is its propensity to undergo ring-opening reactions. rsc.org These transformations are of significant synthetic value, providing access to highly functionalized acyclic amines or larger heterocyclic systems. rsc.orgresearchgate.net Ring-opening is typically initiated by activating the azetidine, either through protonation with Brønsted or Lewis acids or by converting the nitrogen into a quaternary ammonium (B1175870) salt, which enhances its leaving group ability. acs.orgmagtech.com.cnnih.gov

Nucleophilic attack is the most common mechanism for ring-opening. rsc.orgmagtech.com.cn In the case of 3-aryl substituted azetidines, the regioselectivity of the attack is influenced by the electronic effects of the substituent. magtech.com.cn The aryl group can stabilize intermediates, often directing the nucleophile to attack one of the nitrogen-adjacent carbon atoms. magtech.com.cnresearchgate.net A variety of nucleophiles, including halides, oxygen, sulfur, and carbon nucleophiles, can be employed to open the ring, leading to a diverse array of products. rsc.orgresearchgate.netbeilstein-journals.org For instance, the reaction of N-activated 2-arylazetidines with tetrabutylammonium (B224687) halides can lead to the site-selective formation of tertiary alkyl halides. nih.gov

The synthetic utility of these reactions is significant, as they represent a powerful strategy for molecular construction. By embedding the strain of the four-membered ring and subsequently releasing it, complex molecular architectures can be assembled from simpler precursors. beilstein-journals.org

| Reaction Type | Reagents/Conditions | Product Type | Reference Analogs/Comments |

|---|---|---|---|

| Acid-Catalyzed Nucleophilic Ring-Opening | Brønsted or Lewis Acid, Nucleophile (e.g., H₂O, ROH, RSH) | γ-Amino alcohols, ethers, or thioethers | General for azetidines; activation of the ring is required. acs.orgmagtech.com.cn |

| Ring-Opening of Azetidinium Ions | 1. N-Alkylation (e.g., MeI) 2. Nucleophile (e.g., F⁻, Cl⁻, N₃⁻) | γ-Haloamines, γ-Azidoamines | Site-selectivity depends on the nucleophile and substituents. nih.gov |

| Intramolecular Ring-Opening | Pendant nucleophilic group, mild base (e.g., Cs₂CO₃) | Larger N-heterocycles (e.g., pyrrolidines, piperidines) | Can proceed under transition-metal-free conditions. acs.orgnih.gov |

| Reductive Ring-Opening | Reducing agents (e.g., H₂, Pd/C) | Acyclic amines | Can occur under certain hydrogenolysis conditions. magtech.com.cn |

Functional Group Interconversions and Modifications on the Azetidine Core

While ring-opening reactions are prevalent, the azetidine core of this compound can also remain intact while undergoing functional group interconversions. numberanalytics.com These reactions are crucial for modifying the properties of the molecule without destroying the core scaffold. numberanalytics.comorganic-chemistry.org

Modifications can occur at the C3 position, which bears the phenyl group. For instance, related azetidin-3-ols can be converted to 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation, demonstrating a direct functional group interconversion at this position. nih.gov Similarly, a hypothetical 3-oxo-azetidine derivative could be reduced to the corresponding alcohol. rsc.org The introduction of other functional groups onto the azetidine ring is also a key strategy in medicinal chemistry to access novel structures. researchgate.net

| Initial Functional Group (on core) | Reagents/Conditions | Resulting Functional Group | Comments |

|---|---|---|---|

| -OH (at C3) | Fe-catalyst, R-SH | -SR (at C3) | Demonstrated for N-Cbz azetidinols. nih.gov |

| C=O (at C3) | Reducing agent (e.g., NaBH₄) | -OH (at C3) | A common transformation for ketones. rsc.org |

| -NH₂ (at C3) | Isocyanate (R-N=C=O) | Urea (-NH-CO-NHR) | Reaction of 3-amino-azetidines. rsc.org |

| -Br (at C3) | Nucleophiles (e.g., NaN₃, NaCN) | -N₃, -CN | Nucleophilic substitution on 3-bromoazetidines. rsc.org |

Reactivity of the Azetidine Nitrogen and its N-Substituted Derivatives

The nitrogen atom of the azetidine ring is a key center of reactivity, acting as both a base and a nucleophile. It readily reacts with a wide range of electrophiles. Common transformations include N-alkylation, N-acylation, and N-sulfonylation to yield various N-substituted derivatives. researchgate.net

| Reaction Type | Reagents/Conditions | Product | Comments |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl azetidinium salt | Activates the ring for nucleophilic attack. nih.gov |

| N-Acylation | Acyl chloride (RCOCl), base | N-Acyl azetidine (amide) | Forms a stable amide linkage. |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), base | N-Sulfonyl azetidine (sulfonamide) | N-sulfonyl groups can influence ring conformation and reactivity. |

| N-Deprotection (of Cbz) | H₂, Pd/C | NH-Azetidine | Reveals the secondary amine for further functionalization. nih.gov |

Chemical Transformations Involving the Fluoro and Methyl Groups on the Phenyl Ring

The reactivity of the 3-(3-Fluoro-5-methylphenyl) substituent is governed by the principles of electrophilic and nucleophilic aromatic substitution. The substituents on the ring dictate the position and rate of these reactions.

The methyl group (-CH₃) is a weak activating group and is ortho, para-directing for electrophilic aromatic substitution. chemguide.co.uklibretexts.org The fluorine atom (-F) is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of resonance electron donation. purechemistry.orglibretexts.org In this compound, these groups are meta to each other. Their combined directing effects would favor electrophilic attack at positions C2, C4, and C6 of the phenyl ring (where C1 is attached to the azetidine). The C4 position is particularly activated, being ortho to the methyl group and para to the fluorine atom.

Potential transformations include:

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would likely occur at the activated positions on the phenyl ring.

Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom could potentially be displaced by a strong nucleophile, although this typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group. researchgate.netnih.gov

Reactions of the Methyl Group : The benzylic protons of the methyl group are susceptible to radical reactions, such as free-radical halogenation, or oxidation to a carboxylic acid under harsh conditions.

| Reaction Type | Reagents/Conditions | Potential Product | Comments |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro group added to the phenyl ring (likely C4 position) | Classic electrophilic aromatic substitution. chemguide.co.uk |

| Electrophilic Halogenation | Br₂, FeBr₃ | Bromo group added to the phenyl ring | The directing effects of F and Me groups will determine regioselectivity. libretexts.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | -CH₂Br group in place of -CH₃ | Radical substitution at the methyl group. |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), heat | -OCH₃ group in place of -F | May require harsh conditions without additional activating groups. researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A suite of NMR experiments would be necessary to fully characterize 3-(3-fluoro-5-methylphenyl)azetidine.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure and Substituent Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the substituted phenyl ring. The protons on the four-membered azetidine ring would likely appear as complex multiplets in the aliphatic region. The aromatic protons of the 3-fluoro-5-methylphenyl group would appear in the downfield aromatic region. The methyl group protons would present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. It would show distinct resonances for each unique carbon atom in the molecule. The carbons of the azetidine ring would appear in the aliphatic region, while the aromatic carbons would be observed at lower field. The methyl carbon would be found in the high-field region of the spectrum.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A single resonance would be expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic nature of the aromatic system. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in the ¹H NMR spectrum, aiding in the assignment of the aromatic proton signals.

Nitrogen (¹⁵N) NMR for Heterocyclic Nitrogen Characterization

While less common due to lower sensitivity, ¹⁵N NMR spectroscopy could provide direct information about the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen signal would be characteristic of a saturated, four-membered heterocyclic amine, offering insight into its hybridization and electronic state.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. It would be instrumental in connecting the azetidine ring to the 3-fluoro-5-methylphenyl substituent by showing a correlation between the azetidine C3-proton and the aromatic C1' carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for confirming the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of the molecule with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂FN), HRMS would confirm this elemental composition by providing a highly accurate mass measurement that distinguishes it from any other compound with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands:

C-H stretching: Aliphatic C-H stretches from the azetidine and methyl groups, and aromatic C-H stretches from the phenyl ring.

N-H stretching: A band corresponding to the N-H stretch of the secondary amine in the azetidine ring.

C=C stretching: Bands in the aromatic region corresponding to the carbon-carbon double bonds of the phenyl ring.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond.

C-N stretching: A band associated with the carbon-nitrogen bond of the azetidine ring.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. This method is unparalleled for the unambiguous determination of a molecule's absolute configuration, which is a critical aspect for chiral compounds in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, culminating in a definitive model of the molecular structure.

While specific crystallographic data for this compound is not widely available in published literature, the methodology has been successfully applied to analogous 3-aryl-azetidine derivatives. nih.gov For instance, studies on related compounds have utilized X-ray crystallography to unequivocally confirm their structures after synthesis. nih.gov In the case of chiral azetidine-based amino acids, X-ray analysis has been crucial in ascertaining the absolute configuration of separated isomers, providing a foundational basis for understanding their stereochemistry. acs.org

The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal, particularly when heavier atoms are present. The resulting data, often expressed as the Flack parameter, provides a high degree of confidence in the assigned stereochemistry.

Illustrative Crystallographic Data Table

The following table outlines the typical parameters that would be determined from an X-ray crystallographic analysis of this compound.

| Parameter | Description | Typical Value / Information Obtained |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Data not available in published literature |

| Space Group | The specific symmetry group of the crystal. | Data not available in published literature |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | Data not available in published literature |

| Z | The number of molecules per unit cell. | Data not available in published literature |

| Calculated Density | The theoretical density of the crystal. | Data not available in published literature |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Data not available in published literature |

| Flack Parameter | An indicator used to determine the absolute configuration of a chiral, non-centrosymmetric structure. | Data not available in published literature |

Research Findings Summary

Detailed research findings from a dedicated X-ray crystallographic study on this compound are not present in current scientific literature. However, based on analyses of similar structures, several key outcomes would be expected from such a study:

Unambiguous Structural Confirmation: The study would confirm the connectivity of the fluoro-methylphenyl group to the 3-position of the azetidine ring.

Determination of Absolute Stereochemistry: For an enantiomerically pure sample, the analysis would definitively assign the (R) or (S) configuration at the chiral center (C3 of the azetidine ring).

Conformational Analysis: The data would reveal the preferred conformation of the azetidine ring (puckering) and the orientation of the aryl substituent relative to the four-membered ring.

Intermolecular Interactions: The crystal packing analysis would identify any significant intermolecular forces, such as hydrogen bonding or π-stacking, which influence the solid-state properties of the compound.

Computational and Theoretical Chemistry Studies of 3 3 Fluoro 5 Methylphenyl Azetidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and energetics of molecules. DFT provides a balance between accuracy and computational cost, making it a standard tool for studying systems of pharmaceutical interest.

DFT calculations are employed to determine the most stable three-dimensional structure (conformation) of 3-(3-Fluoro-5-methylphenyl)azetidine. The azetidine (B1206935) ring is known to have a puckered conformation, and DFT can accurately predict the puckering angle and the energy barrier for ring inversion. uniba.itresearchgate.net Furthermore, these calculations can determine the preferred rotational orientation (dihedral angle) of the 3-fluoro-5-methylphenyl group relative to the azetidine ring.

The analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions. Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, highlighting the influence of the electronegative fluorine atom and the electron-donating methyl group on the phenyl ring.

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack and regions likely to engage in hydrogen bonding.

Studies on related azetidine-containing peptides have shown that the conformational constraints imposed by the four-membered ring are effective in stabilizing specific secondary structures like gamma-turns. nih.gov DFT analysis of this compound would similarly elucidate the intrinsic conformational preferences that govern its interactions in a biological context. nih.gov

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the regioselectivity and stereoselectivity of chemical reactions. tu-dortmund.de For the synthesis or functionalization of this compound, DFT calculations can be used to model the entire reaction pathway. frontiersin.org

This involves:

Locating Transition States (TS): A transition state is the highest energy point along a reaction coordinate. DFT calculations can find the geometry and energy of the TS, which is critical for determining the reaction's activation energy.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction. A lower activation energy implies a faster reaction rate.

Modeling Intermediates: The geometries and relative stabilities of any reaction intermediates can be calculated to provide a complete energy profile of the reaction.

For instance, in studying the synthesis of azetidines via cycloaddition or intramolecular cyclization, DFT has been used to rationalize the observed diastereoselectivity by comparing the energies of different transition state models. nih.govnih.gov Similarly, computational studies on the lithiation of azetidines have used DFT to explain the configurational stability and dynamics of the intermediates involved. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is a common application. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, can yield predicted shifts that correlate well with experimental values. mdpi.com For this compound, predicting the ¹⁹F chemical shift is particularly useful, as it is highly sensitive to the local electronic environment. nih.govrsc.org

IR Spectroscopy: DFT can calculate vibrational frequencies and their corresponding intensities, allowing for the simulation of the infrared (IR) spectrum. This aids in the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the type of data generated from DFT calculations.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Azetidine C2/C4 | ~55-60 | ~3.8-4.2 |

| Azetidine C3 | ~35-40 | ~3.9-4.3 |

| Phenyl C1 (C-Azetidine) | ~140-145 | - |

| Phenyl C2/C6 | ~110-125 | ~6.8-7.1 |

| Phenyl C3 (C-F) | ~160-165 (d, ¹JCF ≈ 245 Hz) | - |

| Phenyl C4 | ~110-115 | ~6.7-6.9 |

| Phenyl C5 (C-CH₃) | ~138-142 | - |

| Methyl (CH₃) | ~20-22 | ~2.3-2.5 |

| Azetidine NH | - | ~2.0-3.0 (broad) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions.nih.gov

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: MD can reveal the different conformations the molecule adopts in solution at a given temperature, the timescales of transitions between these conformations, and their relative populations. mdpi.com This includes the puckering dynamics of the azetidine ring and the rotation of the phenyl group.

Analyze Solvation: By simulating the molecule in a box of solvent molecules (e.g., water), MD can provide detailed information about its solvation shell, including the formation and lifetime of hydrogen bonds between the azetidine nitrogen and water.

Study Biomolecular Interactions: If the molecule is a ligand for a biological target (e.g., a protein receptor), MD simulations of the ligand-protein complex can be performed. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Azetidine Derivatives.nih.gov

QSAR and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are essential for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

QSAR: A QSAR study on a series of analogs of this compound would involve calculating a set of molecular descriptors for each compound. chalcogen.ro These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. A statistical model is then built to correlate these descriptors with the measured biological activity (e.g., IC₅₀). The resulting equation can predict the activity of new, unsynthesized compounds. ijrar.org

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (TPSA) | Relates to lipophilicity, size, and membrane permeability. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes electrostatic interactions and reactivity. |

| Topological | Molecular Connectivity Indices, Balaban Index | Quantifies molecular shape, size, and branching. nih.gov |

| Steric | Molecular Volume, Surface Area | Relates to how the molecule fits into a binding site. |

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By aligning a set of active azetidine derivatives, a common pharmacophore model can be generated. acs.org This model serves as a 3D template to search for new, structurally diverse compounds that possess the required features and are therefore likely to be active.

In Silico Assessment of Physicochemical and ADMET Properties Relevant to Research Design.uniba.itnih.govproquest.com

In the early stages of drug discovery, it is crucial to assess the drug-like properties of a compound. computabio.comnih.gov In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of molecules, helping to identify potential liabilities early on. frontiersin.orgresearchgate.net

For this compound, a typical in silico ADMET assessment would predict the following properties:

Absorption: Parameters like aqueous solubility (LogS), intestinal absorption (predicted from Caco-2 cell permeability models), and skin permeability. frontiersin.org

Distribution: Lipophilicity (LogP/LogD), plasma protein binding, and prediction of blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Flags for potential toxicities such as mutagenicity (Ames test prediction), carcinogenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

These predictions help researchers decide whether a compound has a promising enough profile to warrant synthesis and further experimental testing. nih.gov

| Property | Predicted Value/Classification | Significance in Research Design |

|---|---|---|

| AlogP | 2.0 - 3.0 | Moderate lipophilicity, good balance for solubility and permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Indicates good potential for cell membrane permeability. nih.gov |

| Aqueous Solubility (LogS) | Moderately Soluble | Affects formulation and bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Important for CNS-targeted compounds. nih.gov |

| CYP2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity. |

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Privileged Scaffold and Building Block in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of new drugs. researchgate.netnih.govufrj.brmdpi.com The 3-aryl-azetidine core, including the 3-(3-fluoro-5-methylphenyl)azetidine variant, has emerged as such a scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a defined orientation for substituents, which can lead to improved target binding and selectivity compared to more flexible aliphatic chains. nih.gov

The azetidine (B1206935) ring is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and reduced lipophilicity, which are crucial for optimizing pharmacokinetic profiles. lifechemicals.com The incorporation of this scaffold can lead to compounds with enhanced metabolic stability and bioavailability. medwinpublishers.comsmolecule.com

Researchers have utilized 3-aryl-azetidine building blocks to create libraries of diverse compounds for high-throughput screening, leading to the discovery of novel inhibitors for a range of biological targets. nih.gov For instance, the modular nature of the 3-aryl-azetidine scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying the aromatic ring and the azetidine nitrogen. This approach has been successfully employed in the development of inhibitors for various enzymes and receptors.

Design of Pre-clinical Pharmacological Modulators

The this compound scaffold has been instrumental in the design of a variety of pre-clinical pharmacological modulators, demonstrating its versatility in targeting a wide array of biological processes.

While specific in vitro studies on this compound are not extensively documented in publicly available literature, research on closely related 3-aryl-azetidine derivatives provides valuable insights into their potential mechanisms of action and target engagement. For example, a series of 3-aryl-3-arylmethoxy-azetidines were synthesized and evaluated for their binding affinities at dopamine (B1211576) and serotonin (B10506) transporters, demonstrating that modifications to the aryl rings can tune the affinity for these monoamine transporters. nih.gov

In another study, azetidine derivatives were explored as GABA-uptake inhibitors. Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for the GAT-1 and GAT-3 transporters, with IC50 values in the micromolar range. nih.govresearchgate.net These findings highlight the potential of the 3-aryl-azetidine scaffold to interact with neurotransmitter transporters, suggesting a possible mechanism of action for derivatives like this compound in neurological disorders.

The following table summarizes the in vitro activity of representative 3-aryl-azetidine derivatives against various biological targets.

| Compound/Derivative | Target | Assay | Activity (IC50/Ki) |

| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | Dopamine Transporter (DAT) | Radioligand Binding Assay | Ki = Moderate Affinity |

| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | Serotonin Transporter (SERT) | Radioligand Binding Assay | Ki = 1.0 nM nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GABA Transporter-1 (GAT-1) | GABA-uptake Inhibition | IC50 = 26.6 µM nih.govresearchgate.net |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GABA Transporter-3 (GAT-3) | GABA-uptake Inhibition | IC50 = 31.0 µM nih.govresearchgate.net |

The versatility of the azetidine scaffold is further demonstrated by the diverse biological activities reported for its derivatives in in vivo animal models.

Antifungal Activity: Novel azetidine-tethered chitosan (B1678972) derivatives have shown promising antifungal effects. In one study, a chitosan-azetidine derivative exhibited an antifungal inhibitory index of 26.19% against Aspergillus fumigatus. nih.gov Another study on new pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives showed that compounds like 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one displayed moderate antifungal activity. scirp.orgresearchgate.net

Antibacterial Activity: The azetidine motif is a key component of many antibacterial agents. For instance, 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one has demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. scirp.orgresearchgate.net Similarly, other 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives have shown good antimicrobial activity.

Antimalarial Activity: Bicyclic azetidines have emerged as a promising new class of antimalarials. One such compound, BRD3914, which targets Plasmodium falciparum phenylalanyl-tRNA synthetase, was shown to be curative in a P. falciparum-infected mouse model after four oral doses. nih.gov Another series of azetidine-2-carbonitriles, which inhibit P. falciparum dihydroorotate (B8406146) dehydrogenase, also demonstrated curative effects in a P. berghei mouse model. acs.org

The table below presents a summary of the in vivo biological activities of representative azetidine-containing compounds.

| Compound/Derivative Class | Biological Activity | Animal Model | Key Findings |

| Bicyclic Azetidines (e.g., BRD3914) | Antimalarial | P. falciparum-infected mice | Curative after four oral doses nih.gov |

| Azetidine-2-carbonitriles | Antimalarial | P. berghei mouse model | Curative after three doses acs.orgharvard.edu |

| Chitosan-Azetidine Derivative | Antifungal | In vitro against A. fumigatus | Antifungal inhibitory index of 26.19% nih.gov |

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one | Antibacterial | In vitro against various bacteria | Moderate activity against Gram-positive and Gram-negative bacteria scirp.orgresearchgate.net |

Development of Chemical Probes and Imaging Agents

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of chemical probes and imaging agents. The presence of a fluorine atom is particularly advantageous for the development of Positron Emission Tomography (PET) ligands, as the radioactive isotope fluorine-18 (B77423) is a commonly used positron emitter. mdpi.comnih.govnih.govcam.ac.ukfrontiersin.org

While no specific PET ligands based on the this compound structure have been reported, the general strategy involves incorporating a fluorine atom into a molecule with high affinity and selectivity for a biological target. The development of such imaging agents would enable non-invasive visualization and quantification of target proteins in living organisms, which is invaluable for drug development and understanding disease pathology.

Applications in Peptidomimetics and Non-natural Amino Acid Research

Azetidine-based amino acids are considered valuable building blocks in peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov The constrained four-membered ring of azetidine can induce specific secondary structures in peptide chains, such as β-turns, which are important for biological activity. The incorporation of non-natural amino acids, like those derived from 3-phenylazetidine, can also enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. nih.gov

The this compound core can be functionalized to create novel non-natural amino acids. These can then be incorporated into peptide sequences to explore new chemical space and develop peptides with improved therapeutic properties.

Rational Design Strategies for Modulating Binding Affinity and Metabolic Stability through Fluorine Substitution

The fluorine atom in the this compound scaffold is not merely a passive substituent; it is a powerful tool for medicinal chemists to rationally design molecules with optimized properties. researchgate.netmdpi.comresearchgate.net

Modulating Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. For instance, a fluorine atom can participate in hydrogen bonding with amide backbones or other polar residues in a protein's active site. Furthermore, the substitution of a hydrogen atom with fluorine can alter the electronic properties of the phenyl ring, which can in turn influence its interaction with the target protein.

Enhancing Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. chemrxiv.orgucd.ienih.gov By strategically placing a fluorine atom at a metabolically labile position on the phenyl ring, the metabolic half-life of a compound can be prolonged. The 3-fluoro-5-methylphenyl substitution pattern is a deliberate design choice to block potential sites of aromatic hydroxylation, thereby enhancing the compound's metabolic stability.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluoro-5-methylphenyl)azetidine?

The synthesis of azetidine derivatives often involves nucleophilic substitution or ring-opening reactions. For this compound:

- Intermediate preparation : Start with 3-(3-Fluoro-5-methylphenyl)-1-propene () as a precursor for functionalization.

- Azetidine ring formation : Use Lewis acid-catalyzed cyclization of γ-chloroamines or nucleophilic substitution with azetidine-containing reagents (e.g., azetidine-3-carboxylic acid derivatives) ().

- Substituent effects : Electron-donating groups on the phenyl ring (e.g., methyl) enhance cyclization efficiency, while electron-withdrawing groups (e.g., fluoro) may require optimization of reaction conditions ().

Q. Key parameters :

Q. How should researchers characterize this compound?

Analytical methods :

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify azetidine ring protons (δ ~3.5–4.5 ppm) and fluorophenyl protons (δ ~6.5–7.5 ppm).

- ¹⁹F NMR : Confirm fluorination at the 3-position (δ ~-110 to -120 ppm).

- Mass spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₁FN₂, MW 178.21) ().

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient.

Validation : Cross-reference with CAS 180903-14-4 data (density: 1.116 g/cm³, boiling point: 292°C) ().

Reference :

Q. What are the stability and storage requirements for this compound?

- Stability : Sensitive to moisture and light due to the azetidine ring’s propensity for hydrolysis.

- Storage :

- Temperature: -20°C in sealed, argon-purged vials.

- Solvent: Dissolve in anhydrous DMSO or dichloromethane for long-term storage.

- Handling : Use glove boxes for air-sensitive steps ().

Reference :

Advanced Research Questions

Q. How do electronic effects of substituents influence azetidine ring formation?

Experimental studies on substituted azetidines reveal:

- Electron-donating groups (e.g., -CH₃) : Enhance cyclization yields by stabilizing transition states (e.g., 3-methylphenyl derivatives achieve >80% yield) ().

- Electron-withdrawing groups (e.g., -F) : Require higher catalyst loading or elevated temperatures to overcome electronic deactivation.

- Steric hindrance : Ortho-substituents (e.g., 3-fluoro-5-methyl) may reduce reaction rates but improve regioselectivity.

Case study : 4-Methoxy substituents on aromatic rings failed to cyclize, highlighting positional sensitivity ().

Reference :

Q. What computational methods predict enantioselectivity in azetidine synthesis?

Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization of azetidines:

- Mechanistic insights : DFT calculations show activation via thione tautomers (ΔG‡ ~20 kcal/mol) ().

- Catalyst design : Adamantyl-substituted CPAs (e.g., System A in ) yield >90% enantiomeric excess (ee).

- Substrate scope : Aromatic R1 groups (e.g., 3-fluoro-5-methylphenyl) exhibit higher stereocontrol compared to aliphatic analogs.

Recommendation : Use MD simulations to optimize catalyst-substrate interactions.

Reference :

Q. How is this compound applied in medicinal chemistry research?

- Kinase inhibition : The fluorophenyl-azetidine scaffold mimics ATP-binding motifs in kinase domains (e.g., EGFR, JAK2).

- Biological probes :

- Target engagement assays : Use radiolabeled or fluorescent derivatives to study target binding ().

- SAR studies : Modify the azetidine ring (e.g., N-alkylation) to optimize potency and selectivity ().

Reference :

Q. What strategies resolve contradictions in biological activity data?

Example : Discrepancies in IC₅₀ values across studies may arise from:

- Assay conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration).

- Compound purity : Validate via HPLC and NMR before biological testing.

- Target promiscuity : Perform counter-screens against related enzymes (e.g., off-target kinases).

Mitigation : Use standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (SPR, ITC).

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.